![molecular formula C18H20N2O4S2 B2573666 (1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448034-31-8](/img/structure/B2573666.png)
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane, commonly known as PSB-12062, is a novel compound that has recently gained interest in the scientific community due to its potential therapeutic applications. PSB-12062 belongs to the family of azabicyclo[3.2.1]octanes and has been synthesized using various methods.
Mecanismo De Acción
PSB-12062 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in cognitive processes. The binding of PSB-12062 to the receptor enhances the opening of the ion channel, leading to increased neurotransmitter release and improved cognitive function. Additionally, PSB-12062 has been shown to enhance the activity of the extracellular signal-regulated kinase (ERK) pathway, which is involved in the regulation of neuronal plasticity and has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
PSB-12062 has been shown to enhance learning and memory in animal models, indicating its potential as a cognitive enhancer. Additionally, PSB-12062 has been shown to have anxiolytic and antidepressant effects, suggesting its potential in the treatment of anxiety and depression. PSB-12062 has also been shown to improve attention and sensory gating, indicating its potential in the treatment of attention deficit hyperactivity disorder (ADHD) and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PSB-12062 has several advantages for lab experiments, including its high potency and selectivity for the α7 nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, PSB-12062 has some limitations, including its relatively short half-life and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
PSB-12062 has several potential future directions, including further studies to determine its safety and efficacy in humans, the development of more potent and selective α7 nicotinic acetylcholine receptor modulators, and the investigation of its potential in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and post-traumatic stress disorder (PTSD). Additionally, PSB-12062 could be used as a tool compound to investigate the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes.
Métodos De Síntesis
PSB-12062 has been synthesized using various methods, including the reaction of 8-azabicyclo[3.2.1]octan-3-one with pyridine-3-sulfonyl chloride and phenylsulfonyl chloride. Additionally, PSB-12062 has been synthesized using a multi-step process involving the reaction of 3-pyridylsulfonyl chloride with 8-azabicyclo[3.2.1]oct-2-ene-6,7-dione, followed by the reaction with phenylsulfonyl chloride. The purity of the synthesized compound has been confirmed using various analytical techniques, including HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
PSB-12062 has been investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Studies have shown that PSB-12062 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes and has been implicated in various neurological and psychiatric disorders. PSB-12062 has also been shown to enhance learning and memory in animal models and has potential applications in the treatment of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c21-25(22,16-5-2-1-3-6-16)18-11-14-8-9-15(12-18)20(14)26(23,24)17-7-4-10-19-13-17/h1-7,10,13-15,18H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUAPOHCELYRTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-(phenylsulfonyl)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2573583.png)
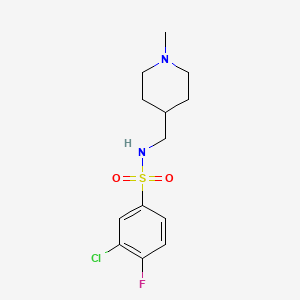
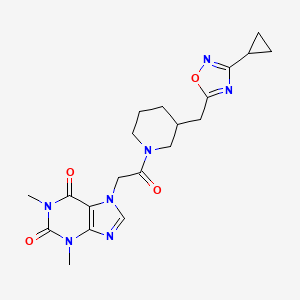

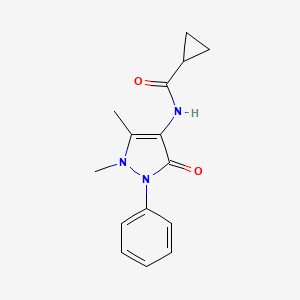
![6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2573592.png)
![N-[4-[2-(naphthalene-1-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2573593.png)
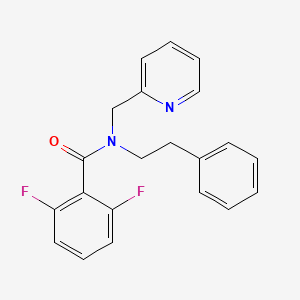
![4-ethyl-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2573599.png)
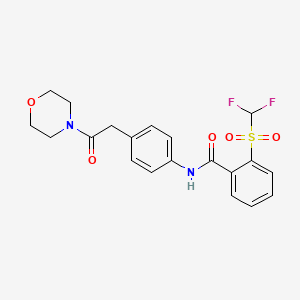
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2573601.png)
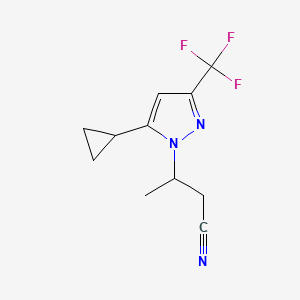
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)
